
4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid
Overview
Description
4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid is a complex organic compound with a unique structure that includes both an aminocarbonyl group and a cyclopentylamino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of aniline to form an intermediate, followed by a series of reactions including bromination and amination to introduce the desired functional groups . The reaction conditions often require specific catalysts, controlled temperatures, and precise timing to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for continuous production under controlled conditions, reducing the risk of side reactions and improving overall yield.
Chemical Reactions Analysis
Types of Reactions
4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid exerts its effects involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with proteins, while the cyclopentylamino group may enhance the compound’s binding affinity and specificity . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A simpler analog that lacks the cyclopentylamino group but shares the aminocarbonyl functionality.
4-Aminocoumarin derivatives: Compounds with similar biological activities but different core structures.
α,β-Unsaturated carbonyl compounds: These compounds share the carbonyl functionality but differ in their overall structure and reactivity.
Uniqueness
What sets 4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both the aminocarbonyl and cyclopentylamino groups allows for versatile interactions with various molecular targets, making it a valuable compound in multiple fields of research.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
4-carbamoyl-3-(cyclopentylamino)benzoic acid |
InChI |
InChI=1S/C13H16N2O3/c14-12(16)10-6-5-8(13(17)18)7-11(10)15-9-3-1-2-4-9/h5-7,9,15H,1-4H2,(H2,14,16)(H,17,18) |
InChI Key |
SCJPAXVKJPWFDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC(=C2)C(=O)O)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
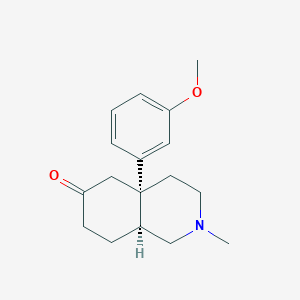
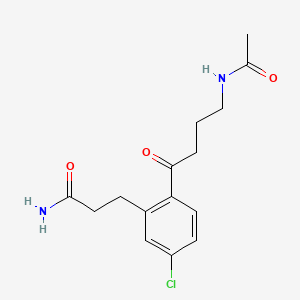
![N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8486442.png)
methanol](/img/structure/B8486450.png)
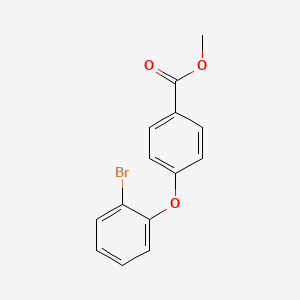
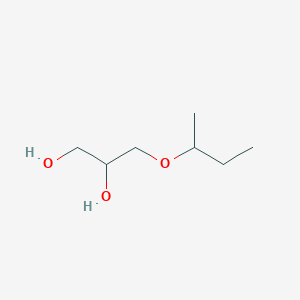
![8H-Indeno[2,1-b]thiophen-8-one](/img/structure/B8486466.png)
![4,7-dichloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8486479.png)
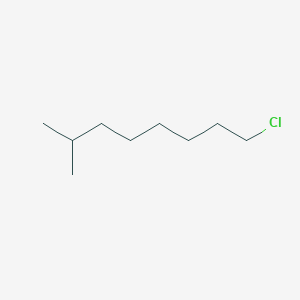
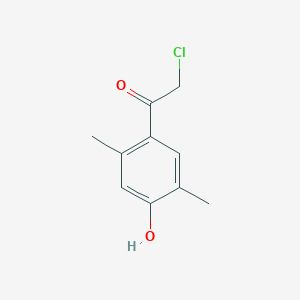

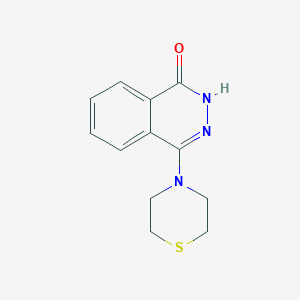
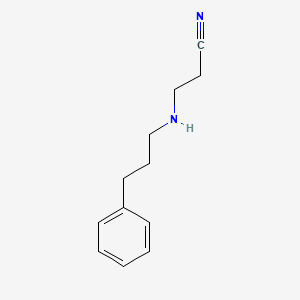
![8,8-Dibromobicyclo[5.1.0]octane](/img/structure/B8486518.png)
